2-amino-N-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEGBNMXZXUZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405780 | |
| Record name | 2-amino-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-50-0 | |
| Record name | 2-amino-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination
- The starting material, methylbenzylketone, undergoes reductive amination with appropriate amines to form N-substituted amine hydrochlorides.
- Hydrogenation is typically performed under normal pressure in methanol using palladium on carbon catalysts.
- Catalyst loading is about 0.6 to 1 g per mole of ketone, with reaction times ranging from 12 to 20 hours.
- Yields for this step can reach approximately 50%, with optical purity controlled by reaction conditions and purification.
Acylation (Protective Group Introduction)
Deacetylation and Final Purification
- The acetyl protecting group is removed by refluxing the intermediate in 5% aqueous hydrochloric acid for extended periods (e.g., 18 hours).
- The product is then precipitated by addition of potassium carbonate solution and recrystallized from water.
- Typical yields for this step are around 80% after recrystallization.
- Purification involves repeated recrystallizations in acetone and water-acetone mixtures to reduce diastereomeric impurities to below 0.4%, ensuring high optical purity.
Comparative Yields and Efficiency
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Reductive amination | ~50 | Catalyst efficiency and reaction time critical |
| Acylation (acetylation) | ~100 | High yield, facilitates next steps |
| Chlorosulfonation + sulfonamide formation | Up to 96 | One-pot process, avoids isolation of sulfochloride |
| Deacetylation and recrystallization | ~80 | Ensures optical purity and product isolation |
| Overall yield (multi-step) | ~38–50 (reported) | Significantly improved over earlier methods |
Notably, improved methods have demonstrated up to a fourfold increase in overall yield compared to earlier patents, emphasizing the efficiency of the described synthetic route.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Reductive amination | Methylbenzylketone, Pd/C, methanol, H2, RT, 12-20 h | ~50 | Catalyst 0.6–1 g/mol ketone, mild pressure |
| 2 | Acylation | Acetanhydride, reflux 60–70 °C, 4–6 h | ~100 | Protective group introduction |
| 3 | Chlorosulfonation + sulfonamide formation | Chlorosulfonic acid, DCM, −30 to +30 °C, then NH3 aq. | Up to 96 | One-pot, avoids sulfochloride isolation |
| 4 | Deacetylation + recrystallization | 5% HCl aq., reflux 18 h; K2CO3 precipitation, recrystallization | ~80 | Final purification and optical purity |
This detailed synthetic approach to 2-amino-N-propylbenzenesulfonamide, extrapolated from closely related sulfonamide compounds, represents a robust, high-yield, and scalable method suitable for research and industrial production. The key innovations lie in catalyst optimization, one-pot chlorosulfonation/sulfonamide formation, and efficient purification protocols that ensure high optical purity and product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-amino-N-propylbenzenesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-propylbenzenesulfonamide include:
- 2-amino-N-methylbenzenesulfonamide
- 2-amino-N-ethylbenzenesulfonamide
- 2-amino-N-butylbenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties and reactivity. For example, the propyl group in its structure may influence its solubility, reactivity, and interaction with biological targets differently compared to methyl, ethyl, or butyl groups.
Biological Activity
2-Amino-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides are a class of compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in biological systems. By binding to the active site of CA, this compound prevents the conversion of carbon dioxide to bicarbonate, disrupting pH regulation and affecting various cellular processes such as gas exchange and metabolic pathways .
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzenesulfonamides have shown varying degrees of activity against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Notably, compounds related to this sulfonamide class have been shown to inhibit carrageenan-induced edema in animal models, suggesting a promising application in managing inflammatory conditions . The inhibition of nitric oxide production in macrophages further supports its anti-inflammatory profile .
Antioxidant Activity
Sulfonamides also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Studies utilizing ABTS and DPPH radical assays have confirmed the ability of these compounds to reduce oxidative stress, which is implicated in various diseases including cancer .
Case Studies and Experimental Data
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against a panel of bacteria. The results indicated that certain derivatives were particularly potent against E. coli and B. subtilis, with MIC values demonstrating their potential as effective antibacterial agents .
- Anti-inflammatory Evaluation : In vivo studies have shown that compounds derived from benzenesulfonamides significantly reduced inflammation in rat models when tested for carrageenan-induced paw edema. The percentage inhibition reached up to 94% at specific time intervals post-administration .
- Antioxidant Assessment : The antioxidant capacity was quantified using standard assays that measure the ability to scavenge free radicals. Compounds were compared against Vitamin C as a control, showcasing comparable IC50 values in some cases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
